molecular formula C9H9BrClNO B2780071 2-Bromo-N-(4-chlorobenzyl)-acetamide CAS No. 934185-00-9

2-Bromo-N-(4-chlorobenzyl)-acetamide

Cat. No. B2780071
CAS RN: 934185-00-9
M. Wt: 262.53
InChI Key: HFWRJHHLKNQBHJ-UHFFFAOYSA-N
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Description

2-Bromo-N-(4-chlorobenzyl)-acetamide is a chemical compound that is used in a variety of scientific applications. It is a brominated amide, which is a type of organic compound that is derived from an amide and a bromine atom. It is also known as 2-Bromo-N-(4-chlorobenzyl)-acetamide, 2-bromo-N-acetyl-4-chlorobenzamide, and 2-bromo-N-acetyl-4-chlorobenzamide. This compound has been used in a number of scientific research applications, including drug synthesis, organic synthesis, and chemical synthesis.

Scientific Research Applications

Chemical Synthesis

  • Dibromohydration Process : The dibromohydration of N-(2-alkynylaryl)acetamide, a similar compound to 2-Bromo-N-(4-chlorobenzyl)-acetamide, has been studied. This process involves electrophilic cyclization to form bromo-containing benzoxazine cations and is significant for its mild conditions and metal-free catalysis (Qiu et al., 2017).

  • Synthesis of Schiff Bases and Thiazolidinone Derivatives : Research has been conducted on the synthesis of Schiff bases and thiazolidinone derivatives from related bromoacetamide compounds, highlighting their potential in creating new chemical entities with antimicrobial properties (Fuloria et al., 2014).

Antimicrobial Applications

  • Antimicrobial Activity : Studies have shown that derivatives of 2-bromo-N-(phenylsulfonyl)acetamide exhibit good antimicrobial activity, highlighting their potential in medical applications (Fahim & Ismael, 2019).

  • Synthesis and Evaluation of Anticonvulsant and Antidepressant Activity : Some derivatives of 2-(6-bromo-2,3-dioxoindolin)-N-substituted phenylacetamide have been synthesized and evaluated for their antidepressant and anticonvulsant activities, demonstrating potential therapeutic applications (Xie et al., 2013).

Pharmaceutical Applications

  • Synthesis of Novel Sulphonamide Derivatives : The reactivity of 2-bromo-N-(phenylsulfonyl)acetamide derivatives towards nitrogen-based nucleophiles has been studied, leading to the creation of compounds with potential antimicrobial activity (Fahim & Ismael, 2019).

  • Synthesis of Biologically Active Compounds : Research includes the synthesis and characterization of compounds like 2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide, indicating its role in the development of potent inhibitors for medical research (Knaack et al., 2001).

properties

IUPAC Name

2-bromo-N-[(4-chlorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClNO/c10-5-9(13)12-6-7-1-3-8(11)4-2-7/h1-4H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWRJHHLKNQBHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CBr)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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